An In-depth Technical Guide to 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol, a heterocyclic amino alcohol of interest in medicinal chemistry and drug development. As of the latest literature review, a specific CAS number for this compound has not been assigned, suggesting its status as a novel or less-common research chemical. This guide will, therefore, leverage data from structurally analogous pyrazine and pyridine derivatives to project the physicochemical properties, potential synthetic routes, and prospective applications of the title compound. The insights provided herein are grounded in established chemical principles and data from closely related molecules to offer a predictive yet scientifically rigorous resource for researchers.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] Its two nitrogen atoms in a para-orientation within a six-membered aromatic ring impart unique electronic properties, influencing the molecule's polarity, basicity, and ability to participate in hydrogen bonding. These characteristics are crucial for molecular recognition and interaction with biological targets. The incorporation of an amino alcohol side chain, as seen in 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol, introduces chirality and additional functional groups that can be pivotal for pharmacological activity.
Physicochemical Properties: A Predictive Analysis
While experimental data for 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol is not publicly available, we can extrapolate its likely properties by examining closely related compounds. The table below summarizes the known properties of analogous pyrazine and pyridine amino alcohols.
| Property | 1-(Pyrazin-2-yl)ethan-1-ol[3] | 2-Amino-1-pyridin-2-yl-ethanol[4][5] | 2-Amino-1-(thiophen-2-yl)ethan-1-ol[6] | Predicted: 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol |
| CAS Number | 94777-52-3 | 89943-14-6 | 10021-67-7 | Not Available |
| Molecular Formula | C6H8N2O | C7H10N2O | C6H9NOS | C7H11N3O |
| Molecular Weight | 124.14 g/mol | 138.17 g/mol | 143.21 g/mol | ~153.18 g/mol |
| Appearance | Not Specified | Pale yellow solid[4] | Not Specified | Likely a solid at room temperature |
| Solubility | Not Specified | Soluble in water and organic solvents[4] | Not Specified | Expected to be soluble in polar organic solvents and aqueous acids |
| Boiling Point | Not Specified | Not Specified | Not Specified | Expected to be >200 °C (decomposes) |
| Melting Point | Not Specified | Not Specified | Not Specified | Expected to be in the range of 80-120 °C |
The presence of the methyl group on the pyrazine ring is expected to slightly increase the molecular weight and may influence the compound's crystallinity and melting point compared to its unsubstituted pyrazine analog. The amino and hydroxyl groups will likely confer good solubility in polar solvents.
Synthesis Strategies: Pathways to a Novel Scaffold
The synthesis of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol can be approached through several established methodologies for the preparation of amino alcohols from heterocyclic precursors. A plausible and efficient route involves the reduction of an corresponding α-amino ketone.
Proposed Synthetic Workflow
A logical synthetic pathway would commence with a suitable 3-methylpyrazine derivative, which is then elaborated to introduce the α-amino ketone functionality, followed by a stereoselective or non-stereoselective reduction to the desired amino alcohol.
Figure 1: Proposed synthetic workflow for 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol.
Detailed Experimental Protocol (Predictive)
Step 1: Synthesis of 2-(2-Bromoacetyl)-3-methylpyrazine
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To a solution of 2-acetyl-3-methylpyrazine in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of bromine or N-bromosuccinimide.
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The reaction can be catalyzed by a small amount of acid (e.g., HBr).
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
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Work up the reaction by washing with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.
Step 2: Synthesis of 2-(2-Aminoacetyl)-3-methylpyrazine
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Dissolve the crude 2-(2-bromoacetyl)-3-methylpyrazine in a suitable solvent such as acetonitrile or THF.
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Add an excess of an ammonia source (e.g., a solution of ammonia in methanol or ammonium hydroxide) or a protected amine equivalent.
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Stir the reaction at room temperature or with gentle heating. The reaction progress should be monitored by TLC.
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Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization.
Step 3: Reduction to 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol
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Dissolve the 2-(2-aminoacetyl)-3-methylpyrazine in a protic solvent like methanol or ethanol.
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Cool the solution in an ice bath and add a reducing agent such as sodium borohydride in portions.
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Allow the reaction to warm to room temperature and stir until the ketone is fully reduced.
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Quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification can be achieved by crystallization or chromatography.
Potential Applications in Drug Development
Amino alcohol moieties are prevalent in a wide range of pharmaceuticals, where they often play a crucial role in binding to biological targets.[7] The structural features of 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol suggest several potential areas of application in drug discovery.
Figure 2: Potential therapeutic applications of the title compound.
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Neurological Disorders: The pyrazine core is found in compounds targeting the central nervous system. The amino alcohol side chain could interact with aminergic G-protein coupled receptors (GPCRs) or ion channels.
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Oncology: Many kinase inhibitors incorporate heterocyclic scaffolds. The pyrazine moiety could serve as a hinge-binding element, while the amino alcohol provides a vector for further chemical modification to enhance selectivity and potency.
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Anti-infectives: The nitrogen-rich pyrazine ring and the polar side chain could be exploited in the design of novel antibacterial or antiviral agents.
Conclusion and Future Directions
While 2-Amino-1-(3-methylpyrazin-2-yl)ethan-1-ol remains a compound without a designated CAS number and extensive characterization, this guide provides a solid foundation for its synthesis and potential utility based on the chemistry of analogous structures. Future research should focus on the successful synthesis and isolation of this compound, followed by a thorough characterization of its physicochemical properties and an exploration of its biological activities. The insights presented here offer a roadmap for researchers interested in exploring the potential of this novel pyrazine derivative in the field of drug discovery and development.
References
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Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online. [Link]
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1-(Pyrazin-2-yl)ethan-1-ol. PubChem. [Link]
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6.2.2. Pyrazines. Science of Synthesis. [Link]
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2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL. Ataman Kimya. [Link]
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2-Amino-1-(thiophen-2-yl)ethan-1-ol. PubChem. [Link]
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